molecular formula C17H16BrN3O2 B6476357 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide CAS No. 2640884-77-9

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide

Cat. No.: B6476357
CAS No.: 2640884-77-9
M. Wt: 374.2 g/mol
InChI Key: KSTGBNHEYYWWJI-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide” is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a carboxamide group (CONH2), which is a derivative of carboxylic acids and has potential for various chemical reactions . The compound also contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions . The presence of a pyrazole ring, a heterocyclic aromatic organic compound, could imply potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The electron-donating and withdrawing properties of these groups would affect the compound’s reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the bromine atom could be involved in electrophilic aromatic substitution reactions, and the carboxamide group could participate in hydrolysis, among other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of a carboxamide group could increase its polarity and potentially its solubility in water .

Scientific Research Applications

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been used as a starting material for the synthesis of a variety of bioactive molecules, such as inhibitors of enzymes, neurotransmitters, and hormones. This compound has also been studied for its potential applications in the fields of drug discovery, drug delivery, and drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide in laboratory experiments include its low cost, high availability, and easy synthesis. However, there are some limitations to its use, including its potential toxicity and the need to use protective equipment when handling the compound.

Future Directions

The potential applications of 5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide are still being explored. Possible future directions include the development of new inhibitors of enzymes, neurotransmitters, and hormones, as well as the development of new drug delivery systems. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new treatments for a variety of diseases and conditions. Other potential future directions include the development of new chemical synthesis techniques, the exploration of its potential applications in materials science, and the development of new imaging techniques.

Synthesis Methods

5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide can be synthesized in a two-step procedure starting from commercially available starting materials. The first step involves the reaction of 4-bromobenzaldehyde with 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}furan-2-carboxamide in the presence of a base to form this compound. The second step involves the reaction of this compound with a suitable reagent, such as an amine, to form the desired product.

Properties

IUPAC Name

5-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-21-14(9-11-20-21)13-4-2-12(3-5-13)8-10-19-17(22)15-6-7-16(18)23-15/h2-7,9,11H,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTGBNHEYYWWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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